

Addressing solubility issues of 2-Morpholinonicotinic Acid in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Morpholinonicotinic Acid

Cat. No.: B1585940

[Get Quote](#)

Technical Support Center: 2-Morpholinonicotinic Acid

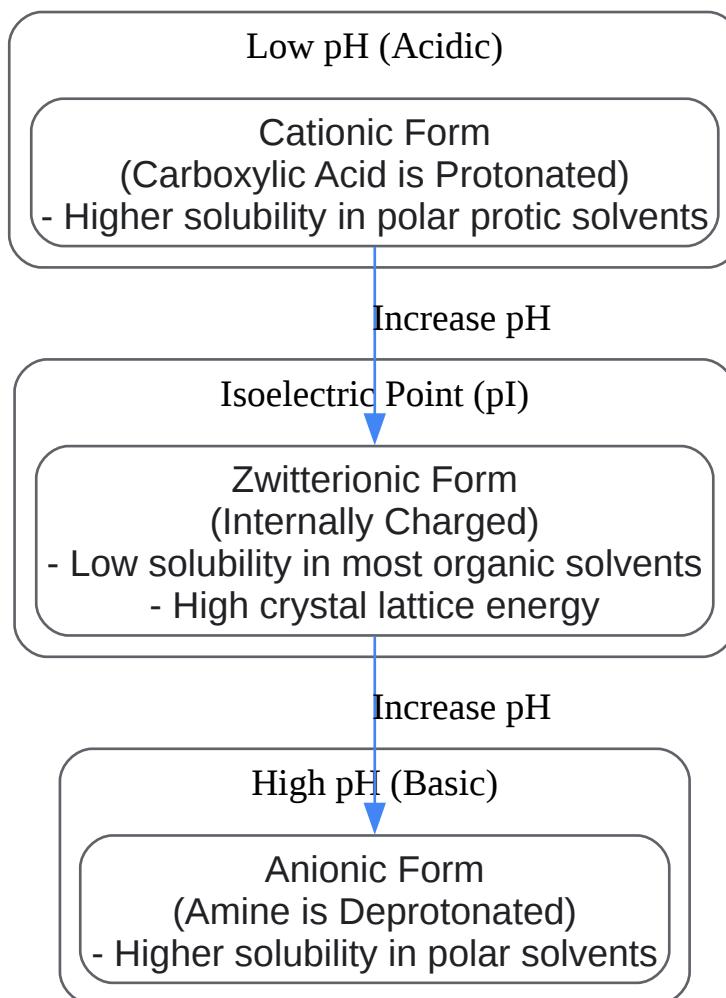
Welcome to the technical support guide for **2-Morpholinonicotinic Acid**. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Part 1: Understanding the Solubility Challenge

This section addresses the fundamental properties of **2-Morpholinonicotinic Acid** that govern its solubility behavior.

Q1: What is **2-Morpholinonicotinic Acid** and what are its basic properties?

2-Morpholinonicotinic acid is a heterocyclic compound featuring a pyridine ring substituted with both a carboxylic acid and a morpholine group. These functional groups dictate its chemical behavior, particularly its solubility.


Table 1: Physicochemical Properties of **2-Morpholinonicotinic Acid**

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ N ₂ O ₃	[1]
Molecular Weight	208.21 g/mol	[1] [2]
CAS Number	423768-54-1	[3]
Predicted Boiling Point	446.1±45.0 °C	[1]
Predicted Density	1.313 g/cm ³	[1]

Q2: Why is **2-Morpholinonicotinic Acid** often poorly soluble in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate?

The primary reason lies in its molecular structure. The molecule contains both a basic nitrogen atom (in the morpholine ring) and an acidic carboxylic acid group. This allows it to exist as a zwitterion, a molecule with both a positive and a negative charge on different parts of the structure.

Zwitterions typically have high crystal lattice energy, meaning a significant amount of energy is required to break apart the solid-state structure.[\[4\]](#) Common nonpolar or moderately polar organic solvents cannot effectively solvate both the positive (morpholinium) and negative (carboxylate) centers, leading to very poor solubility.[\[5\]](#)[\[6\]](#)

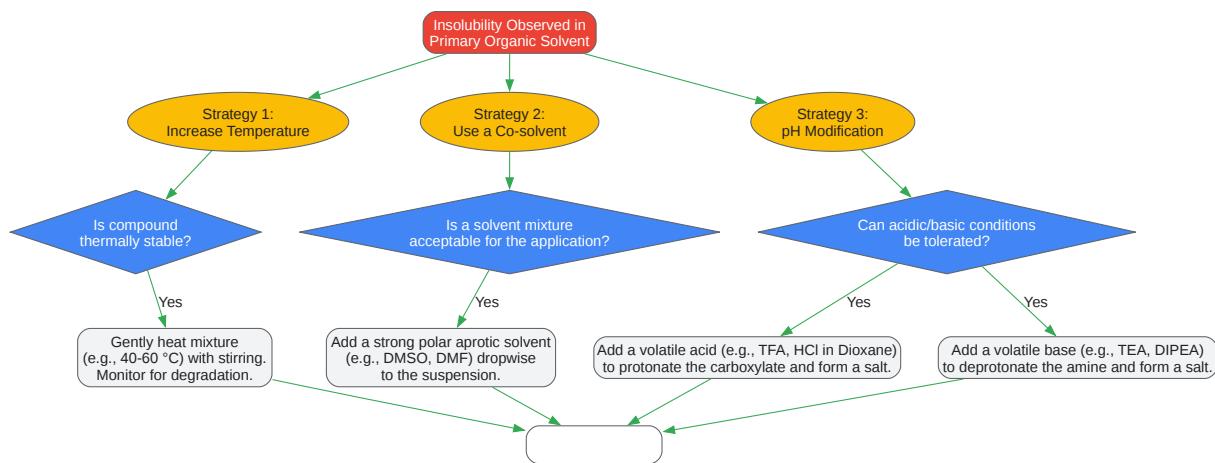
[Click to download full resolution via product page](#)

Caption: pH-dependent forms of **2-Morpholinonicotinic Acid**.

Part 2: Troubleshooting and Strategic Solutions

This section provides a systematic approach to overcoming solubility issues through practical, step-by-step guidance.

Q3: I've tried dissolving my compound in Toluene and it's completely insoluble. What is my first step?


Your observation is consistent with the "like dissolves like" principle.^[7] Toluene is a non-polar solvent, making it a poor choice for a polar, zwitterionic compound. The first step is to systematically screen a range of solvents with varying polarities.

Recommended Starting Solvents for Screening:

- Polar Protic: Methanol, Ethanol, Water
- Polar Aprotic: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)

Q4: My compound shows low solubility even in polar solvents like Methanol. What's the next logical step?

If single solvents fail, the next steps involve modifying the system to disrupt the stable zwitterionic state or improve solvation. This can be approached systematically.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for solubility issues.

Strategy 1: Employing Co-solvents

Q5: How do co-solvents work and which ones should I try?

Co-solvents are substances added in small amounts to a primary solvent to increase the solubility of a compound.^[8] They work by reducing the interfacial tension between the solute and the solvent and by disrupting the solvent's structure to better accommodate the solute.^[9] ^[10] For **2-Morpholinonicotinic Acid**, a highly polar aprotic co-solvent is often effective when added to a less polar medium.

Commonly Used Co-solvents:

- Dimethyl Sulfoxide (DMSO)
- N,N-Dimethylformamide (DMF)
- N-Methyl-2-pyrrolidone (NMP)

These solvents are excellent at dissolving polar and charged species. Adding them dropwise to a suspension of your compound in another solvent (e.g., THF, DCM) can dramatically improve solubility.

Strategy 2: pH Modification

Q6: How can I use pH to my advantage to dissolve **2-Morpholinonicotinic Acid** in an organic solvent?

This is often the most powerful technique. By adjusting the pH, you can eliminate the zwitterionic character of the molecule, making it behave as a simple organic acid or base, which is much more soluble in organic solvents.

- Acidification: Adding a strong acid (like HCl or Trifluoroacetic Acid - TFA) will protonate the carboxylate group. The molecule now carries a net positive charge (a cation) and exists as a salt (e.g., a hydrochloride or trifluoroacetate salt). This salt form is often significantly more

soluble in polar organic solvents like methanol or even acetonitrile than the zwitterion. For weakly basic drugs, lowering the pH generally increases solubility.[11][12]

- Basification: Adding a base (like Triethylamine - TEA or Sodium Hydroxide) will deprotonate the morpholinium ion. The molecule now carries a net negative charge (an anion). This anionic form can also exhibit improved solubility in certain polar organic systems.

Q7: I need to perform a reaction in DCM, but my compound won't dissolve. Can I still use pH modification?

Yes. A common strategy is to suspend the zwitterionic compound in DCM and then add a small amount of a volatile acid, such as 1-2 equivalents of TFA. Stirring the mixture will often lead to the formation of the TFA salt in situ, which may then dissolve in the DCM, allowing the reaction to proceed in a homogeneous phase. Any excess TFA can typically be removed later during workup by evaporation or an aqueous wash.

Part 3: Experimental Protocols

To ensure robust and reproducible results, follow standardized methods for solubility determination. This allows for accurate comparison between different solvent systems.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for measuring equilibrium solubility and is recommended by regulatory bodies.[13]

Objective: To determine the saturation concentration of **2-Morpholinonicotinic Acid** in a chosen solvent system at a specific temperature.

Materials:

- 2-Morpholinonicotinic Acid** (solid)
- Chosen solvent or co-solvent system
- Vials with screw caps

- Orbital shaker with temperature control
- Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility)
- Analytical balance
- HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

- Preparation: Add an excess amount of solid **2-Morpholinonicotinic Acid** to a vial. The key is to have undissolved solid remaining at the end to ensure saturation.
- Solvent Addition: Add a known volume of the desired solvent system (e.g., 2 mL) to the vial.
- Equilibration: Cap the vial tightly and place it on an orbital shaker at a controlled temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a set period (24 to 72 hours is typical) to ensure equilibrium is reached.[13][14]
- Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved solids.
- Dilution & Analysis: If necessary, dilute the filtered sample with a suitable solvent to bring it within the linear range of your analytical method. Determine the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.
- Calculation: Express the solubility in terms of mg/mL or mol/L.

Part 4: Safety Information

Q8: Are there any specific safety precautions I should take when handling **2-Morpholinonicotinic Acid**?

While specific toxicity data for this exact compound is limited, it should be handled with the standard care afforded to all laboratory chemicals. The presence of a morpholine moiety and a carboxylic acid suggests potential irritant properties.

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15][16]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[16]
- Storage: Store in a tightly closed container in a cool, dry place.
- Disposal: Dispose of waste according to local, state, and federal regulations.

Always consult the most current Safety Data Sheet (SDS) for the material before use.[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-MORPHOLINONICOTINIC ACID CAS#: 120800-52-4 [m.chemicalbook.com]
- 2. 2-(Morpholin-4-yl)isonicotinic acid | C10H12N2O3 | CID 2762479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-MORPHOLINONICOTINIC ACID | 423768-54-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Room-Temperature Zwitterionic Liquids You Can Actually Stir - ChemistryViews [chemistryviews.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]

- 10. solutions.bocsci.com [solutions.bocsci.com]
- 11. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophobic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. who.int [who.int]
- 14. researchgate.net [researchgate.net]
- 15. punchout.medline.com [punchout.medline.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [Addressing solubility issues of 2-Morpholinonicotinic Acid in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585940#addressing-solubility-issues-of-2-morpholinonicotinic-acid-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com